molecular formula C18H23N3Si B2801276 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole CAS No. 196861-95-7

1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2801276
CAS No.: 196861-95-7
M. Wt: 309.488
InChI Key: DFKCLNGBAWQEPZ-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a 4-methylphenyl group and a trimethylsilyl (TMS) moiety on its ethyl chain. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely used in organic synthesis, corrosion inhibition, and photostabilization due to their electron-rich aromatic system and chelating properties . The TMS group enhances thermal stability and modifies lipophilicity, making this compound valuable in silicon-containing polymer synthesis and as a UV absorber .

Properties

IUPAC Name

[2-(benzotriazol-1-yl)-2-(4-methylphenyl)ethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3Si/c1-14-9-11-15(12-10-14)18(13-22(2,3)4)21-17-8-6-5-7-16(17)19-20-21/h5-12,18H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCLNGBAWQEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[Si](C)(C)C)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl magnesium bromide with trimethylsilyl chloride to form the intermediate compound, which is then reacted with 1H-1,2,3-benzotriazole under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and reaction conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The benzotriazole moiety has been associated with a range of biological activities, including antimicrobial properties. Research indicates that derivatives of benzotriazole can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties : Compounds similar to benzotriazole have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural characteristics of 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole may enhance its efficacy as an anticancer agent .

Materials Science

Stabilizers in Polymers : Benzotriazoles are often used as UV stabilizers in plastics and coatings due to their ability to absorb UV light and prevent degradation. The incorporation of this compound into polymer matrices could enhance the longevity and performance of materials exposed to sunlight .

Environmental Applications

Photostabilizers : Given its UV-absorbing properties, this compound can be utilized as a photostabilizer in agricultural films and coatings, helping to protect crops from UV damage while also extending the life of the materials used .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzotriazole derivatives, researchers found that certain compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that modifications to the benzotriazole structure could enhance antimicrobial potency .

Case Study 2: Polymer Stabilization

A recent investigation into the use of benzotriazole derivatives as UV stabilizers demonstrated that incorporating these compounds into polymer formulations significantly improved their resistance to photodegradation. This study highlights the potential for using this compound in developing more durable materials for outdoor applications .

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group may enhance the compound’s stability and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features and Substituent Effects

Compound Name Substituents Key Structural Differences Impact on Properties
Target Compound : 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole - 4-Methylphenyl
- TMS-ethyl
Reference compound High lipophilicity; thermal stability due to TMS
1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole Naphthyl instead of 4-methylphenyl Larger aromatic system Enhanced π-π stacking; potential fluorescence
1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole 2-Chlorophenyl instead of 4-methylphenyl Electron-withdrawing Cl substituent Increased electrophilicity; altered reactivity in cross-coupling
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylate Ester group instead of TMS-ethyl Polar carboxylate group Higher water solubility; potential for bioactivity
1-[Morpholin-4-yl(phenyl)methyl]-1H-benzotriazole Morpholine-phenylmethyl group Nitrogen-containing morpholine Improved solubility in alcohols; possible biological targeting

Structural Insights :

  • The TMS group in the target compound enhances steric bulk and hydrolytic stability compared to non-silylated analogs like 1-(4-methylbenzyl)-1H-triazole derivatives .
  • Aryl substituents (e.g., naphthyl vs. 4-methylphenyl) influence electronic properties and intermolecular interactions. For instance, naphthyl analogs may exhibit stronger UV absorption due to extended conjugation .
Physicochemical Properties

Comparative Data for Key Analogs

Compound Melting Point (°C) Solubility NMR Shifts (¹H, ppm) Reference
1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole 145–147 Soluble in EtOH δ 5.40 (s, 1H, CH), δ 3.85–3.60 (m, 4H, OCH₂)
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate Not reported Soluble in DCM, THF δ 4.35 (q, 2H, COOCH₂), δ 2.35 (s, 3H, CH₃)
1-[1-(Naphthalen-1-yl)-2-(TMS)ethyl]-benzotriazole Not reported Soluble in toluene, hexane δ 0.15 (s, 9H, TMS), δ 7.80–7.40 (m, 7H, naphthyl)

Property Trends :

  • TMS-containing compounds exhibit downfield shifts in ¹H NMR for TMS protons (δ 0.10–0.20 ppm) .
  • Ester derivatives (e.g., ) show higher polarity and solubility in aprotic solvents compared to TMS analogs.

Functional Comparison

Compound Key Applications Reactivity Notes Reference
Target Compound Polymer stabilizers, silicon-based intermediates Stable under acidic conditions; TMS group facilitates Si-O bond formation
1-(Morpholin-4-ylphenylmethyl)-benzotriazole Pharmaceutical intermediates Morpholine enhances hydrogen bonding; potential kinase inhibition
1-(Tetrahydrofuran-1-yl)-1H-benzotriazole Ligands in catalysis Oxygen atoms enable metal coordination (e.g., Cu, Pd)

Application Insights :

  • Triazole esters (e.g., ) are often used in click chemistry, whereas benzotriazoles with bulky substituents serve as directing groups in C-H activation .

Biological Activity

1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole (CAS No. 196861-95-7) is a synthetic compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23N3Si
  • Molar Mass : 309.48 g/mol
  • Density : 1.05 g/cm³ (predicted)
  • Boiling Point : 440.8 °C (predicted)
  • pKa : 1.47 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzotriazole moiety is known to exhibit properties such as:

  • Inhibition of Kinases : It has been identified as a weak inhibitor of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response .
  • Antioxidant Activity : Benzotriazoles have been studied for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Selective Inhibition : Research indicates that modifications to the benzotriazole structure can enhance selectivity and potency against specific cancer cell lines. For instance, the introduction of dimethylphenol moieties has been shown to significantly increase its inhibitory effects on PKMYT1 and related pathways .

Table 1: Structure-Activity Relationship (SAR) of Analog Compounds

CompoundR GroupIC50 (μM)Selectivity
Compound 1H0.69Low
Compound 2Me0.011High
Compound 3Cl2.4Moderate
Compound 4NH20.012High

This table illustrates how structural modifications can impact the inhibitory potency against PKMYT1, showcasing the importance of SAR studies in drug development.

Case Studies

Several case studies have explored the biological effects of benzotriazole derivatives:

  • In Vitro Studies : A study demonstrated that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines, including those with CCNE1 amplification, suggesting potential use in targeted therapies .
  • In Vivo Studies : Preclinical models have shown that these compounds can inhibit tumor growth in xenograft models, indicating their potential for therapeutic application in oncology .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, further supporting their role as anticancer agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR identify substituent environments. For example, the trimethylsilyl group shows a sharp singlet at ~0.3 ppm in 1H^1H NMR and ~15 ppm in 29Si^{29}Si NMR ().
  • X-Ray Crystallography : Resolves spatial arrangement, particularly the orientation of the bulky trimethylsilyl group relative to the benzotriazole plane ().
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 368.21) ().

How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Q. Advanced

  • Acidic Conditions : The benzotriazole ring undergoes protonation at N1, potentially destabilizing the silyl group. Hydrolysis of the trimethylsilyl group may occur in strong acids (e.g., H₂SO₄), monitored via 29Si^{29}Si NMR ().
  • Oxidative Stability : Use cyclic voltammetry to assess redox behavior. The 4-methylphenyl group may stabilize radical intermediates, while the silyl group reduces electrophilic susceptibility ().
  • Methodology : Perform kinetic studies (UV-Vis or HPLC) under controlled pH/oxidant concentrations to track degradation products ().

What biological activities are associated with benzotriazole derivatives, and how can they be evaluated?

Basic
Benzotriazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For this compound:

  • Antimicrobial Assay : Test against E. coli and S. aureus using broth microdilution (MIC values; compare to ciprofloxacin controls) ().
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), noting IC₅₀ values. The trimethylsilyl group may enhance lipophilicity and membrane permeability ().

How can computational methods predict the compound’s electronic structure and interaction with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311+G(d,p)) to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites ().
  • Molecular Docking : Simulate binding to targets (e.g., CYP450 enzymes) using AutoDock Vina. The silyl group’s steric bulk may hinder binding in narrow active sites ().

How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Q. Advanced

  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., rotation of the 4-methylphenyl group).
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous peaks ().
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate, ) to contextualize chemical shifts.

What experimental designs are suitable for studying reaction kinetics in silyl-group transformations?

Q. Advanced

  • Stopped-Flow Spectroscopy : Monitor rapid silyl hydrolysis (e.g., in HCl/THF) by tracking UV absorbance changes at 250 nm (trimethylsilyl cleavage) ().
  • Isolation of Intermediates : Use low-temperature quench techniques (-78°C) with in-situ IR to detect transient species ().

How do the electronic effects of the trimethylsilyl and 4-methylphenyl groups influence the benzotriazole core?

Q. Advanced

  • Hammett Analysis : Compare substituent constants (σ values: -0.07 for CH₃, -0.61 for Si(CH₃)₃) to quantify electron-donating/withdrawing effects.
  • UV-Vis Spectroscopy : The silyl group’s +I effect red-shifts the benzotriazole absorption band (λmax ~300 nm) ().

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